1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
Imidazole consists of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring serving as a bridging linker .
Chemical Reactions Analysis
The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
CO2 Capture
One study focused on a task-specific ionic liquid derived from imidazole for CO2 capture. This ionic liquid can sequester CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents. It is nonvolatile and does not require water to function, suggesting potential environmental applications for imidazole derivatives in capturing greenhouse gases (Bates et al., 2002).
Pharmacological Activity
Research into imidazo[2,1-b]benzothiazole carboxylic and acetic acids, derived from imidazole, has shown anti-inflammatory, analgesic, and ulcerogenic activities. This indicates the role of imidazole derivatives in developing new pharmaceutical compounds with various biological activities (Grandolini et al., 1993).
Synthesis and Chemical Reactions
Imidazole derivatives have been synthesized for various applications, including as potent antimicrobial agents. For instance, the synthesis of novel imidazoles with potential antimicrobial properties indicates the versatility of imidazole compounds in contributing to the development of new therapeutic agents (Narwal et al., 2012).
Antiviral Evaluation
Polyhalogenated imidazole nucleosides were synthesized as analogues to known antiviral compounds, demonstrating some activity against human cytomegalovirus (HCMV). This research suggests the potential of imidazole derivatives in antiviral drug development (Chien et al., 2004).
Corrosion Inhibition
The study of imidazole derivatives on steel in hydrochloric acid solution showed significant corrosion inhibition, indicating their potential application in protecting metals from corrosion in industrial settings (Ismail et al., 2019).
Antifungal Activity
Benzimidazole, benzotriazole, and aminothiazole derivatives were synthesized and evaluated for their antifungal activities, showcasing the role of imidazole derivatives in addressing fungal infections (Khabnadideh et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazole and its derivatives have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-undecylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BrN2.ClH/c1-3-4-5-6-7-8-9-10-11-16-21-23-19-14-12-13-15-20(19)24(21)17-18(2)22;/h12-15H,2-11,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYFSOGVXMGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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